molecular formula C13H14O2 B6275680 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde CAS No. 2757927-26-5

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

Cat. No. B6275680
CAS RN: 2757927-26-5
M. Wt: 202.2
InChI Key:
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Description

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde, also known as 1-Phenylbicyclo[3.1.1]heptan-3-one-2-carboxaldehyde, is a chemical compound with a bicyclic structure. It is a versatile compound that has been used in various scientific research applications. The synthesis method of this compound is relatively simple, and it has been used to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments.1.1]heptane-1-carbaldehyde.

Mechanism of Action

The mechanism of action of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is not well understood. However, it has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has several advantages for lab experiments. It is a versatile compound that can be used in various scientific research applications. It is relatively easy to synthesize, and the yield of the reaction is typically high. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde. One possible direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to investigate its potential as an antibacterial and antifungal agent. Additionally, it may be possible to use this compound as a starting material for the synthesis of novel compounds with potential biological activities. Finally, further research may be needed to address the limitations of using this compound in lab experiments, such as its limited solubility in water.

Synthesis Methods

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde can be synthesized by the reaction of 1-phenylbicyclo[3.1.1]heptan-3-one with sodium borohydride and then oxidizing the resulting alcohol with pyridinium chlorochromate. The yield of this reaction is typically high, and the compound can be purified using standard methods.

Scientific Research Applications

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has been used in various scientific research applications. It has been used in the synthesis of novel compounds with potential biological activities. It has also been used as a starting material for the synthesis of chiral ligands and catalysts. Additionally, it has been used as a reagent in the synthesis of various natural products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde involves the conversion of a cyclohexene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Phenylmagnesium bromide", "Chromium trioxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Cyclohexene is reacted with phenylmagnesium bromide in the presence of a catalyst to form 1-phenylcyclohexanol.", "1-Phenylcyclohexanol is oxidized with chromium trioxide to form 1-phenylcyclohexanone.", "1-Phenylcyclohexanone is reduced with sodium borohydride to form 5-phenyl-3-oxabicyclo[3.1.1]heptan-2-one.", "5-Phenyl-3-oxabicyclo[3.1.1]heptan-2-one is reacted with acetic anhydride and pyridine to form the corresponding acetate ester.", "The acetate ester is hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then reduced with sodium borohydride in methanol to form the aldehyde.", "The aldehyde is then oxidized with acetic acid and sodium chloride to form 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde." ] }

CAS RN

2757927-26-5

Molecular Formula

C13H14O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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